molecular formula C21H27BrN2O3 B12485422 N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine

N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine

Cat. No.: B12485422
M. Wt: 435.4 g/mol
InChI Key: MQAIQDOTIBOMSJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group and a trimethoxybenzyl group attached to a piperidine ring. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of scientific research.

Properties

Molecular Formula

C21H27BrN2O3

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C21H27BrN2O3/c1-25-19-13-21(27-3)20(26-2)12-15(19)14-24-10-8-18(9-11-24)23-17-6-4-16(22)5-7-17/h4-7,12-13,18,23H,8-11,14H2,1-3H3

InChI Key

MQAIQDOTIBOMSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC(CC2)NC3=CC=C(C=C3)Br)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the bromophenyl and trimethoxybenzyl groups. Common synthetic routes may include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via nucleophilic substitution reactions using bromobenzene derivatives.

    Attachment of Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through alkylation reactions using trimethoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine
  • N-(4-fluorophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine
  • N-(4-methylphenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine

Uniqueness

N-(4-bromophenyl)-1-(2,4,5-trimethoxybenzyl)piperidin-4-amine is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which may enhance the compound’s binding affinity to certain targets.

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